molecular formula C15H15N5O2 B6443737 8-(quinoxalin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 2549013-61-6

8-(quinoxalin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6443737
CAS No.: 2549013-61-6
M. Wt: 297.31 g/mol
InChI Key: LZXNDZOMTDSPON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(quinoxalin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. The compound features a spiro structure, which is known for its rigidity and unique three-dimensional shape, making it a valuable scaffold in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(quinoxalin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps. One common method starts with the preparation of the quinoxaline moiety, followed by the formation of the spirocyclic structure. Key steps include:

    Formation of Quinoxaline: This can be achieved by the condensation of o-phenylenediamine with a diketone.

    Spirocyclization: The quinoxaline derivative is then subjected to spirocyclization with appropriate reagents to form the spirocyclic core.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-(quinoxalin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoxaline N-oxides.

    Reduction: Reduction reactions can be used to modify the quinoxaline ring, potentially leading to different pharmacological properties.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline N-oxides, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

8-(quinoxalin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

    Medicinal Chemistry: The compound is being studied for its potential as an anticonvulsant agent. Its unique structure allows it to interact with various biological targets.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to form stable complexes with proteins.

    Industrial Applications: The compound’s stability and reactivity make it a candidate for use in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 8-(quinoxalin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and receptors, which can lead to various pharmacological effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(quinoxalin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its combination of a quinoxaline moiety with a spirocyclic structure. This combination provides a rigid and versatile scaffold that can be modified to enhance its pharmacological properties.

Properties

IUPAC Name

8-quinoxalin-2-yl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c21-13-15(19-14(22)18-13)5-7-20(8-6-15)12-9-16-10-3-1-2-4-11(10)17-12/h1-4,9H,5-8H2,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXNDZOMTDSPON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NC(=O)N2)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.